1-Azido-2-(3-methoxybenzene-1-sulfonyl)benzene
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Overview
Description
1-Azido-2-(3-methoxybenzene-1-sulfonyl)benzene is an organic compound featuring an azido group, a methoxy group, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-(3-methoxybenzene-1-sulfonyl)benzene typically involves multi-step organic reactions. One common route includes the nitration of benzene derivatives followed by reduction to form amines, which are then converted to azides using sodium azide . The methoxy group can be introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by azidation under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(3-methoxybenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of electron-donating and electron-withdrawing groups.
Reduction Reactions: The azido group can be reduced to an amine under mild conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Conversion to amines.
Oxidation: Formation of quinones and other oxidized products.
Scientific Research Applications
1-Azido-2-(3-methoxybenzene-1-sulfonyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-2-(3-methoxybenzene-1-sulfonyl)benzene involves the reactivity of the azido group, which can participate in cycloaddition reactions, forming stable triazoles . The methoxy and sulfonyl groups influence the electronic properties of the benzene ring, affecting its reactivity in various chemical transformations .
Comparison with Similar Compounds
1-Azido-4-methoxybenzene: Similar structure but lacks the sulfonyl group.
1-Azido-2-methylbenzene: Contains a methyl group instead of a methoxy group.
1-Azido-2-(4-methoxybenzene-1-sulfonyl)benzene: Positional isomer with the methoxy group in a different position.
Properties
CAS No. |
61378-46-9 |
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Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1-azido-2-(3-methoxyphenyl)sulfonylbenzene |
InChI |
InChI=1S/C13H11N3O3S/c1-19-10-5-4-6-11(9-10)20(17,18)13-8-3-2-7-12(13)15-16-14/h2-9H,1H3 |
InChI Key |
VYSYLTPKSHXTFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
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